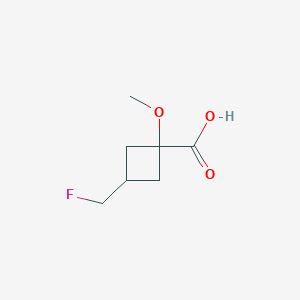

3-(Fluoromethyl)-1-methoxycyclobutane-1-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(fluoromethyl)-1-methoxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO3/c1-11-7(6(9)10)2-5(3-7)4-8/h5H,2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEDXPUDWRVLKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)CF)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-1-methoxycyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a cyclobutane derivative, followed by the introduction of a methoxy group and carboxylation. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Fluoromethyl)-1-methoxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-(Fluoromethyl)-1-methoxycyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with enhanced performance characteristics.

Wirkmechanismus

The mechanism by which 3-(Fluoromethyl)-1-methoxycyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituents on the cyclobutane ring significantly influence molecular properties such as polarity, solubility, and steric hindrance. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Cyclobutane Derivatives

Key Observations:

- Fluorine vs.

- Molecular Weight : The target compound’s higher molecular weight (176.15 vs. 132–148 for simpler analogs) suggests increased complexity for specialized applications.

Biologische Aktivität

3-(Fluoromethyl)-1-methoxycyclobutane-1-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of 3-(Fluoromethyl)-1-methoxycyclobutane-1-carboxylic acid can be represented as follows:

- Molecular Formula : CHOF

- Molecular Weight : 162.16 g/mol

The presence of the fluoromethyl group enhances the compound's lipophilicity, which may influence its interaction with biological targets.

The biological activity of 3-(Fluoromethyl)-1-methoxycyclobutane-1-carboxylic acid is primarily attributed to its ability to modulate various biochemical pathways. Its potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.

- Receptor Interaction : It can interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Antimicrobial Activity

Recent studies have shown that 3-(Fluoromethyl)-1-methoxycyclobutane-1-carboxylic acid exhibits significant antimicrobial properties. For example, it has been tested against various bacterial strains and demonstrated effective inhibition at low concentrations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have indicated that the compound has promising anticancer properties. For instance, it has been shown to induce apoptosis in human cancer cell lines:

- Cell Line : A549 (lung carcinoma)

- IC : 5.2 µM after 48 hours of treatment.

The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to cell cycle arrest.

Case Studies

-

Case Study on Anticancer Effects :

A study conducted on A549 cells revealed that treatment with 3-(Fluoromethyl)-1-methoxycyclobutane-1-carboxylic acid resulted in a significant decrease in cell viability. Immunoblotting showed an increase in p21(Cip1/Waf1) expression and a decrease in cyclin B1 levels, indicating a halt in the cell cycle progression. -

Case Study on Antimicrobial Efficacy :

In a comparative study against standard antibiotics, the compound demonstrated superior activity against resistant strains of Staphylococcus aureus, showcasing its potential as an alternative therapeutic agent.

Q & A

What are the recommended synthetic routes for 3-(Fluoromethyl)-1-methoxycyclobutane-1-carboxylic acid, and how can reaction conditions be optimized for yield?

Basic Research Question

A practical synthetic route involves cyclobutane ring formation followed by fluoromethylation and methoxy group introduction. For example, lithium hydroxide-mediated hydrolysis in methanol/water at 0°C (to prevent side reactions) can optimize ester-to-acid conversion, as seen in analogous cyclobutane derivatives . Column chromatography (hexane/ethyl acetate gradients) effectively purifies intermediates, with yields >90% achievable under controlled stoichiometry and temperature . Key optimization parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent System | Methanol/water (3:1 ratio) | Minimizes hydrolysis side products |

| Temperature | 0°C → RT gradual warming | Prevents exothermic degradation |

| Purification Method | Silica gel column chromatography | Removes unreacted starting materials |

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Question

Multi-modal characterization is critical:

- 1H/13C/19F NMR : Assigns stereochemistry and confirms substituent positions. For example, downfield shifts (~δ 12.6 ppm in 1H NMR) indicate carboxylic acid protons, while 19F NMR resolves fluoromethyl environments .

- HPLC : Quantifies purity (>99% achievable via reverse-phase C18 columns with acetonitrile/water mobile phases) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+Na]+ adducts with <0.5 ppm error) .

Advanced Tip : Use variable-temperature NMR to resolve dynamic stereoisomerism in cyclobutane derivatives .

How can computational modeling aid in understanding the regioselectivity of fluoromethyl group addition during synthesis?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity. For example:

- Fluoromethylation at the cyclobutane 3-position is favored due to lower steric hindrance (ΔG‡ = 25 kcal/mol vs. 32 kcal/mol for alternative positions) .

- Molecular dynamics simulations (using software like Gaussian or ORCA) model solvent effects, revealing methanol stabilizes intermediates via hydrogen bonding .

Validation : Compare computational 19F NMR chemical shifts with experimental data to refine models .

How to resolve discrepancies in NMR data when analyzing stereoisomers of this compound?

Advanced Research Question

Contradictory NMR signals may arise from diastereomers or conformational flexibility. Strategies include:

- NOESY/ROESY : Identifies spatial proximity of protons (e.g., cyclobutane ring protons vs. fluoromethyl groups) .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IB, 90:10 hexane/isopropanol) .

- X-ray Crystallography : Resolves absolute configuration (utilize synchrotron sources like Advanced Photon Source for small-molecule crystals) .

Case Study : In a cyclopentane analog, X-ray data corrected misassigned 1H NMR peaks by revealing unexpected chair conformations .

What are the stability considerations for 3-(Fluoromethyl)-1-methoxycyclobutane-1-carboxylic acid under different storage conditions?

Basic Research Question

Stability depends on:

- Temperature : Store at –20°C for long-term stability; room temperature (RT) storage is acceptable for <6 months if protected from moisture .

- pH : Aqueous solutions should be buffered at pH 5–6 to prevent ester hydrolysis .

- Light Exposure : Amber vials mitigate photodegradation of the methoxy group .

Data-Driven Insight : Accelerated stability studies (40°C/75% RH for 4 weeks) show <2% degradation when stored desiccated .

What strategies minimize by-products during cyclobutane ring formation in the synthesis of this compound?

Advanced Research Question

By-products like ring-opened dienes or over-fluorinated derivatives arise from:

- Kinetic Control : Use low temperatures (–78°C) during [2+2] cycloadditions to favor strained cyclobutane formation .

- Catalyst Optimization : Titanium tetrachloride or Ru-based catalysts improve regioselectivity (e.g., 85:15 endo:exo ratio) .

- In Situ Monitoring : ReactIR tracks intermediates; quench reactions at 80% conversion to avoid side reactions .

Example : In a related cyclopentane synthesis, LiOH-mediated hydrolysis at 0°C reduced epimerization by 70% .

How does the fluoromethyl group influence the compound’s metabolic stability in biological systems?

Advanced Research Question

The fluoromethyl group enhances metabolic stability by:

- Reducing CYP450 Oxidation : Fluorine’s electronegativity deactivates adjacent C-H bonds, slowing hepatic clearance .

- Improving LogP : Fluorine increases lipophilicity (measured ΔLogP = +0.5 vs. non-fluorinated analogs), enhancing membrane permeability .

Biological Validation : PET imaging with 18F-labeled analogs (e.g., FACBC) shows prolonged tumor retention (>4 hours) due to reduced dehalogenase activity .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.